2-Amino-5-isopropylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

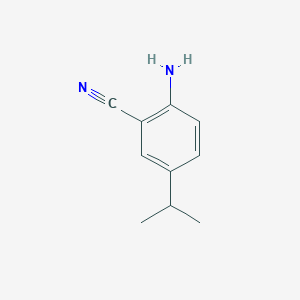

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-propan-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUCGGBOPBJYSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610707 | |

| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549488-76-8 | |

| Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-5-isopropylbenzonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-isopropylbenzonitrile

Abstract

This compound is a substituted aromatic compound that serves as a versatile intermediate in synthetic organic chemistry and a valuable building block for drug discovery. Its unique molecular architecture, featuring a nucleophilic amino group, an electrophilic nitrile moiety, and a bulky isopropyl group, provides a rich landscape for chemical modification. This guide offers a comprehensive technical overview of its core chemical and physical properties, a predictive spectroscopic profile, detailed synthetic and reactivity analysis, and its potential applications in medicinal chemistry. The protocols and insights provided are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Chemical & Physical Properties

This compound, also known by its IUPAC name 2-amino-5-propan-2-ylbenzonitrile, is a bifunctional aromatic molecule. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-C≡N) on the benzene ring dictates its chemical behavior.

Caption: Chemical structure of this compound.

The core properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction behavior.

| Property | Value | Source |

| IUPAC Name | 2-amino-5-propan-2-ylbenzonitrile | [1] |

| CAS Number | 549488-76-8 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂ | [1][3] |

| Molecular Weight | 160.22 g/mol | [1][3] |

| Canonical SMILES | CC(C)C1=CC(=C(C=C1)N)C#N | [3] |

| XLogP3 (Computed) | 2.6 | [1] |

| Hydrogen Bond Donors | 1 (from the amino group) | [1] |

| Hydrogen Bond Acceptors | 2 (from the amino and nitrile nitrogens) | [1] |

Spectroscopic Profile (Predictive)

While a comprehensive, experimentally verified spectroscopic dataset for this compound is not widely published, its profile can be accurately predicted based on the analysis of its functional groups and data from analogous structures.[4] These predictions are invaluable for reaction monitoring (e.g., via TLC or LC-MS) and for the structural confirmation of synthesized material.

Table 2: Predicted Spectroscopic Data

| Technique | Parameter | Predicted Value/Range | Assignment & Rationale |

| ¹H NMR | Chemical Shift (δ) | ~6.8-7.2 ppm (m, 2H) | Aromatic protons (H-3, H-4). The electron-donating and withdrawing groups create a complex splitting pattern. |

| ~6.6 ppm (d, 1H) | Aromatic proton (H-6), ortho to the strongly donating amino group, shifted upfield. | ||

| ~4.5 ppm (br s, 2H) | -NH₂ protons. Broad signal due to quadrupole broadening and exchange; chemical shift is solvent-dependent. | ||

| ~2.8 ppm (septet, 1H) | Isopropyl -CH proton, split by six adjacent methyl protons. | ||

| ~1.2 ppm (d, 6H) | Isopropyl -CH₃ protons, appearing as a doublet due to coupling with the -CH proton. | ||

| ¹³C NMR | Chemical Shift (δ) | ~150 ppm | C-2 (C-NH₂). Aromatic carbon attached to the amino group, significantly deshielded. |

| ~145 ppm | C-5 (C-isopropyl). Aromatic carbon bearing the isopropyl group. | ||

| ~125-130 ppm | C-4, C-6. Aromatic CH carbons. | ||

| ~118-120 ppm | C-3, -C≡N. Aromatic CH and the nitrile carbon. | ||

| ~95 ppm | C-1 (C-CN). Quaternary carbon attached to the nitrile, shifted significantly upfield due to ortho amino group. | ||

| ~34 ppm | Isopropyl -CH carbon. | ||

| ~24 ppm | Isopropyl -CH₃ carbons. | ||

| IR | Wavenumber (cm⁻¹) | 3450-3300 cm⁻¹ (doublet) | N-H stretch of the primary amine. The doublet is characteristic of the symmetric and asymmetric stretching modes.[4] |

| ~2960 cm⁻¹ | Aliphatic C-H stretch from the isopropyl group. | ||

| ~2220 cm⁻¹ (strong) | C≡N stretch. This is a highly characteristic and sharp absorption for a nitrile group.[4] | ||

| ~1620 cm⁻¹ | N-H scissoring (bending) vibration of the primary amine. | ||

| ~1500-1400 cm⁻¹ | Aromatic C=C stretching vibrations. |

Standard Protocol for Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring NMR and IR spectra for structural verification.

-

Sample Preparation (NMR): Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent signal broadening.[4]

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher spectrometer.

-

Acquire a spectrum over a range of 0-10 ppm.

-

Apply a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use the same instrument with a proton-decoupled pulse sequence.

-

Acquire the spectrum over a range of 0-200 ppm.[5]

-

A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

-

IR Spectroscopy (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Acquire a background spectrum of the empty crystal.

-

Place a small amount of the solid, dry sample onto the crystal and apply pressure to ensure good contact.

-

Record the spectrum from 4000 to 400 cm⁻¹.[4]

-

Synthesis and Reactivity

Plausible Synthetic Pathway

A common and logical approach to synthesizing this compound involves a two-step process starting from the commercially available 4-isopropylaniline. This pathway first introduces the nitrile group via a Sandmeyer reaction and subsequently modifies the aromatic ring. A more direct, though potentially lower-yielding, route involves the direct manipulation of a pre-functionalized benzene ring. A highly plausible route begins with 2-isopropylbenzonitrile, followed by nitration and subsequent reduction.[3]

Caption: Plausible two-step synthesis of this compound.

Experimental Protocol: Synthesis via Nitration and Reduction

This protocol describes the reduction of the nitro-intermediate, a critical step in the synthesis.

Materials:

-

2-Nitro-5-isopropylbenzonitrile

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Acetic acid (AcOH) or concentrated Hydrochloric acid (HCl)

-

Ethanol or Isopropanol

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 2-nitro-5-isopropylbenzonitrile (1.0 eq) in a mixture of acetic acid and an alcohol like 2-propanol.[6]

-

Addition of Reducing Agent: To this suspension, add iron powder (approx. 3.5 eq) portion-wise.[6] The reaction is exothermic. Alternatively, use tin(II) chloride in an acidic medium.[7]

-

Reflux: Heat the reaction mixture to a gentle reflux (e.g., 100°C) and maintain for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.[6]

-

Work-up:

-

Cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the residue with hot 2-propanol.[6]

-

Combine the filtrates and evaporate the solvent under reduced pressure.[6]

-

Redissolve the resulting residue in a suitable organic solvent like ethyl acetate.

-

Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[6]

-

-

Extraction & Purification:

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure this compound.[8]

-

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups.

-

Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and readily undergoes reactions such as acylation, alkylation, sulfonation, and diazotization to form diazonium salts, which are themselves versatile intermediates.[3]

-

Nitrile Group (-C≡N): This group is electrophilic at the carbon atom. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid, or it can be reduced using powerful reducing agents like LiAlH₄ to yield a primary amine (forming a diamine compound).[3]

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong electron-donating -NH₂ group, but deactivated by the electron-withdrawing -C≡N group. The bulky isopropyl group provides significant steric hindrance, which can direct incoming electrophiles to less hindered positions.[3]

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery & Medicinal Chemistry

Nitrile-containing compounds are prevalent in pharmaceuticals, with the nitrile group serving various roles from a hydrogen bond acceptor to a bioisostere for a carbonyl group.[9] this compound is a particularly valuable scaffold for several reasons:

-

Kinase Inhibitor Scaffolds: The 2-aminobenzonitrile core is a common feature in kinase inhibitors. The amino group often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition.[10]

-

Versatile Intermediate: The differential reactivity of the amino and nitrile groups allows for sequential, controlled modifications. For example, the amino group can be used as an anchor point to build out a larger molecule, while the nitrile group can be converted to an amine or carboxylic acid in a later step to introduce new interaction points or improve solubility.

-

Modulation of Physicochemical Properties: The isopropyl group is a lipophilic moiety that can enhance a molecule's ability to cross cell membranes. Its bulk can also be used to probe steric pockets within a target protein's binding site, potentially improving selectivity and potency.

-

Precursor for Heterocycles: The diamine derivative, formed by the reduction of the nitrile group, can undergo cyclization reactions to form various heterocyclic systems, which are foundational structures in many approved drugs.[7] Benzonitrile compounds more broadly have been investigated for the preparation of antitumor drugs.[11]

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, data from analogous aminobenzonitrile compounds indicate several potential hazards.[12][13]

-

Hazards: Harmful if swallowed, inhaled, or in contact with skin.[14] Causes skin and serious eye irritation.[14][15]

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]

-

Handling:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]

-

Inhalation: Move victim to fresh air and keep at rest in a position comfortable for breathing.[15]

-

Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[16]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15] Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

References

- 1. This compound | C10H12N2 | CID 21093463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 5-Amino-2-isopropylbenzonitrile () for sale [vulcanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 12. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. combi-blocks.com [combi-blocks.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

2-Amino-5-isopropylbenzonitrile molecular structure and IUPAC name

An In-Depth Technical Guide to 2-Amino-5-isopropylbenzonitrile: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a substituted benzonitrile derivative with significant potential as a building block in medicinal chemistry and materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, a robust synthetic pathway, detailed protocols for spectroscopic characterization, and its prospective applications, grounded in established chemical principles.

Molecular Structure and Nomenclature

This compound is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂), an isopropyl (-CH(CH₃)₂), and a nitrile (-C≡N) group. The strategic placement of these functional groups dictates its chemical reactivity and potential as a scaffold in synthetic chemistry.

The formal nomenclature and key identifiers for this compound are systematically cataloged to ensure accurate identification and sourcing.

-

IUPAC Name : 2-amino-5-propan-2-ylbenzonitrile[1]

-

Synonyms : 2-Amino-5-(1-methylethyl)benzonitrile, 2-amino-5-isopropyl-benzonitrile[1]

-

CAS Number : 549488-76-8[1]

-

Molecular Formula : C₁₀H₁₂N₂[1]

The structure consists of an aniline core, with the nitrile group positioned ortho to the amine and the isopropyl group in the para position relative to the amine. This arrangement creates a unique electronic and steric environment that influences its reactivity.

Physicochemical Properties

A summary of the key computed physicochemical properties provides essential data for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 160.22 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 160.100048391 Da | PubChem[1] |

| Topological Polar Surface Area | 49.8 Ų | PubChem[1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not widely documented in literature. However, a logical and robust synthetic route can be devised from commercially available starting materials, leveraging well-established organic transformations. A plausible two-step pathway involves the nitration of 2-isopropylbenzonitrile followed by the selective reduction of the resulting nitro group.

Rationale for Synthetic Strategy

-

Step 1: Electrophilic Nitration. The starting material, 2-isopropylbenzonitrile, contains two activating groups (isopropyl and nitrile) that direct electrophilic substitution. The ortho, para-directing isopropyl group and the meta-directing nitrile group work in concert to favor the introduction of the nitro group at the 5-position, which is para to the isopropyl group and meta to the nitrile. A standard mixed acid (HNO₃/H₂SO₄) nitration is the method of choice due to its efficiency and predictability.

-

Step 2: Selective Reduction. The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using reagents like tin(II) chloride (SnCl₂) in an acidic medium are effective methods.[2][3] SnCl₂ is often preferred in laboratory settings for its high chemoselectivity, leaving the nitrile group intact.[3]

Synthesis Workflow Diagram

References

2-Amino-5-isopropylbenzonitrile CAS number 549488-76-8

An In-Depth Technical Guide to 2-Amino-5-isopropylbenzonitrile (CAS: 549488-76-8): Properties, Synthesis, and Applications in Chemical Research

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 549488-76-8), a substituted aromatic nitrile of significant interest to the chemical research and drug development communities. The document delineates its physicochemical properties, outlines a plausible and detailed synthetic pathway, predicts its spectroscopic characteristics, and explores its chemical reactivity. Furthermore, it contextualizes the molecule's utility as a versatile building block in medicinal chemistry, drawing upon the established roles of the aminobenzonitrile scaffold in modern drug discovery. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for researchers and scientists engaged in organic synthesis and pharmaceutical development.

Physicochemical Properties and Identification

This compound is a bifunctional organic compound featuring a primary amine and a nitrile group attached to an isopropyl-substituted benzene ring. These functional groups dictate its chemical behavior and establish its role as a valuable intermediate in multi-step syntheses.

Chemical Structure

Caption: 2D Structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 549488-76-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂N₂ | [3][5] |

| Molecular Weight | 160.22 g/mol | [3][5] |

| IUPAC Name | 2-amino-5-propan-2-ylbenzonitrile | [5] |

| Synonyms | 2-Amino-5-(1-methylethyl)benzonitrile | [5] |

| InChI Key | IJUCGGBOPBJYSG-UHFFFAOYSA-N | [5] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical Form | Solid | |

| Boiling Point | 285.8 °C at 760 mmHg (Predicted) | |

| Purity | ≥98% | |

| XLogP3 | 2.6 (Computed) | [5] |

| Hydrogen Bond Donors | 1 (Computed) | [5] |

| Hydrogen Bond Acceptors | 2 (Computed) | [5] |

| Storage Conditions | 4°C, Protect from light, keep container tightly closed | [6][7] |

Synthesis and Purification

While specific peer-reviewed synthetic procedures for this compound are not widely published, a reliable synthetic route can be proposed based on well-established transformations in aromatic chemistry. The most logical pathway involves the regioselective nitration of a commercially available precursor, 4-isopropylbenzonitrile, followed by the reduction of the nitro group to the target primary amine.

Proposed Two-Step Synthetic Pathway

Caption: Proposed synthesis of this compound.

Protocol 1: Electrophilic Nitration of 4-Isopropylbenzonitrile

This step introduces a nitro group onto the aromatic ring. The substitution pattern is directed by the existing functional groups. The isopropyl group is an ortho-, para-director, while the nitrile group is a meta-director and a deactivator. The ortho position to the activating isopropyl group (and meta to the nitrile) is the most sterically accessible and electronically favored position for nitration.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (H₂SO₄, 3.0 eq).

-

Substrate Addition: Slowly add 4-isopropylbenzonitrile (1.0 eq) to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 5 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, pre-cooled to 0 °C.

-

Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The crude product, 5-isopropyl-2-nitrobenzonitrile, should precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Drying: Dry the isolated solid under vacuum to yield the crude intermediate.

Protocol 2: Reduction of 5-Isopropyl-2-nitrobenzonitrile

The reduction of the nitro group to a primary amine is a standard transformation. Tin(II) chloride in an acidic medium is an effective and common method for this purpose.[8]

Methodology:

-

Reaction Setup: In a round-bottom flask, suspend the crude 5-isopropyl-2-nitrobenzonitrile (1.0 eq) in ethanol.

-

Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid (HCl).

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Cooling & Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium hydroxide or sodium bicarbonate solution until the pH is basic (pH 8-9). This will precipitate tin salts.

-

Extraction: Extract the product from the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Spectroscopic and Analytical Characterization

While a definitive experimental spectrum is not publicly available, the structural features of this compound allow for the reliable prediction of its key spectroscopic signatures. These predictions are invaluable for confirming the identity and purity of the synthesized compound.

Analytical Workflow

References

- 1. 2abiotech.net [2abiotech.net]

- 2. chemshuttle.com [chemshuttle.com]

- 3. capotchem.com [capotchem.com]

- 4. 549488-76-8 | 2-amino-5-isopropilbenzonitrilo | this compound - Capot Químico [capotchem.com]

- 5. This compound | C10H12N2 | CID 21093463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. benchchem.com [benchchem.com]

Physical and chemical properties of 2-amino-5-isopropylbenzonitrile

An In-depth Technical Guide to 2-Amino-5-isopropylbenzonitrile: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: In the landscape of modern drug discovery and materials science, the exploration of novel molecular scaffolds is paramount. Substituted benzonitriles, in particular, represent a class of compounds that consistently demonstrate significant potential as versatile intermediates and pharmacophores.[1] This guide provides a comprehensive technical overview of this compound, a molecule with a unique constellation of functional groups poised for diverse chemical transformations. While experimental data on this specific entity remains nascent, this document synthesizes computed data, established chemical principles, and field-proven insights from analogous structures to offer a robust profile for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Characteristics

This compound (IUPAC Name: 2-amino-5-propan-2-ylbenzonitrile) is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂), an isopropyl (-CH(CH₃)₂), and a nitrile (-C≡N) group.[2][3] This specific arrangement of an electron-donating amine, a bulky alkyl group, and an electron-withdrawing nitrile creates a unique electronic and steric environment that dictates its chemical behavior.

The primary amino group and the nitrile are positioned ortho to each other, which allows for potential intramolecular interactions and facilitates cyclization reactions to form valuable heterocyclic systems. The isopropyl group, located para to the amino group, provides steric bulk and lipophilicity, properties that can be strategically exploited in medicinal chemistry to influence target binding and pharmacokinetic profiles.

Key Identifiers:

-

CAS Number: 549488-76-8[2]

-

Molecular Formula: C₁₀H₁₂N₂[2]

-

Synonyms: 2-Amino-5-(1-methylethyl)benzonitrile, 2-amino-5-propan-2-ylbenzonitrile[2]

Caption: 2D Structure of this compound.

Physical and Chemical Properties

Experimental physical data for this compound is not widely published. However, computational models provide reliable estimates, which are crucial for initial experimental design. For context, these are presented alongside experimental data for the closely related compound, 2-aminobenzonitrile.

| Property | This compound (Computed) | 2-Aminobenzonitrile (Experimental) | Reference |

| Molecular Weight | 160.22 g/mol | 118.14 g/mol | [2] |

| Melting Point | Not Available | 46-50 °C | [4] |

| Boiling Point | Not Available | 267-268 °C @ 760 mmHg | [4][5] |

| XLogP3 (Lipophilicity) | 2.6 | 1.3 | [2] |

| Hydrogen Bond Donors | 1 | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | 2 | [2] |

| Polar Surface Area | 49.8 Ų | 49.8 Ų | [2] |

| Solubility | Not Available | Soluble in common organic solvents; insoluble in water. | [5] |

The addition of the isopropyl group significantly increases the molecular weight and the predicted lipophilicity (XLogP3), suggesting lower water solubility but enhanced solubility in nonpolar organic solvents compared to the parent 2-aminobenzonitrile.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While experimental spectra are not available, the following profile is predicted based on the compound's functional groups.

¹H NMR Spectroscopy

-

Aromatic Protons (3H): Three signals are expected in the aromatic region (~6.5-7.5 ppm). The proton ortho to the amino group will likely appear most upfield due to shielding. The other two protons will exhibit coupling patterns consistent with their positions.

-

Amino Protons (2H): A broad singlet is anticipated (~4.0-5.0 ppm, solvent dependent), characteristic of a primary amine.

-

Isopropyl Proton (1H): A septet is expected for the methine proton (~2.8-3.2 ppm).

-

Isopropyl Methyl Protons (6H): A doublet will correspond to the two equivalent methyl groups (~1.2 ppm).

¹³C NMR Spectroscopy

-

Nitrile Carbon: A signal around 118-122 ppm.

-

Aromatic Carbons: Six distinct signals are expected, with the carbon attached to the amino group being the most shielded (lowest ppm) and the carbon attached to the nitrile group being relatively deshielded.

-

Isopropyl Carbons: Two signals, one for the methine carbon (~34 ppm) and one for the two equivalent methyl carbons (~24 ppm).

Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic doublet in the 3300-3500 cm⁻¹ region for the primary amine.

-

C≡N Stretch: A sharp, strong absorption around 2210-2230 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Absorptions in the 1580-1620 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from the versatile reactivity of its amino and nitrile functional groups.

Reactivity of the Amino Group

The primary amine is a potent nucleophile and can undergo a range of classical transformations:

-

Acylation: Reacts readily with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Forms sulfonamides upon reaction with sulfonyl chlorides.

-

Diazotization: Can be converted to a diazonium salt with nitrous acid at low temperatures, which is a versatile intermediate for introducing various substituents (e.g., via Sandmeyer reaction).

-

Schiff Base Formation: Condenses with aldehydes and ketones to form imines.

Reactivity of the Nitrile Group

The nitrile group is a valuable precursor to other functionalities:

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Reduction: Can be reduced to a primary amine using reducing agents like LiAlH₄ or through catalytic hydrogenation.

-

Cycloaddition: Can participate in cycloaddition reactions to form heterocyclic structures.

The ortho relationship between the amine and nitrile groups is particularly powerful, enabling the synthesis of fused heterocyclic systems like quinazolines, which are prevalent scaffolds in medicinal chemistry.[6]

Caption: Key reaction pathways for this compound.

Plausible Synthetic Pathway

A logical and industrially scalable synthesis for this compound would likely involve a two-step process starting from a commercially available precursor.

Caption: A plausible two-step synthesis workflow.

Experimental Protocol: Synthesis via Reduction of a Nitro Intermediate

This protocol describes the reduction of a nitroaromatic precursor to the target amine. The choice of reducing agent is critical; catalytic hydrogenation is often cleaner, while chemical reductants like tin(II) chloride are robust and effective.[3][6]

Objective: To synthesize this compound from 2-isopropyl-5-nitrobenzonitrile.

Materials:

-

2-isopropyl-5-nitrobenzonitrile (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)[6]

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or Ethyl Acetate

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-isopropyl-5-nitrobenzonitrile in ethanol.

-

Addition of Reductant: To this suspension, carefully add a solution of tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid. The addition may be exothermic.[6]

-

Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow, dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 9). This will precipitate tin salts.

-

Filtration: Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Potential Applications in Drug Discovery

The aminobenzonitrile scaffold is a privileged structure in medicinal chemistry. The nitrile group is a versatile pharmacophore that can act as a hydrogen bond acceptor or a bioisostere for a carbonyl group.[1]

-

Kinase Inhibitors: The 2-aminobenzonitrile core is found in numerous kinase inhibitors, where the amino group often forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site.[7]

-

Enzyme Inhibitors: α-Amino nitriles have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase (DPP-IV) for the treatment of diabetes.[1]

-

Building Block for Heterocycles: As previously discussed, this compound is an ideal precursor for synthesizing a wide array of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals.[6][8]

-

Antitumor Potential: Benzonitrile compounds have been investigated for their applications in preparing antitumor drugs.[9]

The isopropyl group can provide beneficial steric interactions within a target's binding pocket and increase the compound's lipophilicity, potentially improving cell membrane permeability and metabolic stability.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Toxicity: Aromatic amines and nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. They may cause skin and serious eye irritation.[4][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Directions

This compound is a promising molecular building block with significant potential for application in drug discovery and fine chemical synthesis. Its unique combination of reactive functional groups on a tunable aromatic core makes it an attractive starting point for constructing complex molecular architectures. A primary limitation is the current lack of extensive experimental data.[3] Future research should focus on the experimental validation of its physical properties, a full spectroscopic characterization, and the exploration of its reactivity in the synthesis of novel bioactive compounds. The development of optimized, scalable synthetic routes will be crucial for making this versatile compound more accessible to the scientific community.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H12N2 | CID 21093463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Amino-2-isopropylbenzonitrile () for sale [vulcanchem.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Aminobenzonitrile | 1885-29-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. CN103800315A - Application of benzonitrile compound in preparation of antitumor drugs - Google Patents [patents.google.com]

- 10. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to 2-Amino-5-isopropylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-isopropylbenzonitrile is a substituted aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring an amino group, a nitrile moiety, and an isopropyl substituent on a benzene ring, provides multiple avenues for chemical modification and integration into complex molecular architectures. This guide offers a comprehensive overview of its chemical identity, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and its prospective applications, particularly in the realm of drug discovery.

Chemical Identity and Molecular Descriptors

A precise understanding of a compound's identity is fundamental for any research endeavor. This section provides the key identifiers and structural information for this compound.

Naming and Synonyms

-

Systematic IUPAC Name: 2-amino-5-propan-2-ylbenzonitrile[1]

-

Common Synonyms: this compound, 2-Amino-5-(1-methylethyl)benzonitrile[1]

Molecular Formula and Weight

Structural Representation

The structural formula of this compound is presented below:

Caption: 2D Structure of this compound

Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Weight | 160.22 g/mol | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 39.9 Ų | PubChem[1] |

| Boiling Point | 285.8 °C at 760 mmHg | Sigma-Aldrich[3] |

| Physical Form | Solid | Sigma-Aldrich[3] |

Synthesis and Reaction Pathways

A definitive, published synthetic protocol for this compound is not currently available. However, based on established organic chemistry principles and known syntheses of structurally similar compounds, a plausible and efficient synthetic route can be proposed. The most logical approach involves a two-step process starting from 2-isopropylbenzonitrile.

Proposed Synthetic Pathway

The proposed synthesis involves the nitration of the benzene ring, followed by the reduction of the nitro group to an amine.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on the synthesis of related nitro and amino compounds. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity.

Step 1: Nitration of 2-Isopropylbenzonitrile

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add 2-isopropylbenzonitrile to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C. The regioselectivity of this reaction is directed by the activating, ortho-para directing amino group and the deactivating, meta-directing nitrile group.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitated product, 2-isopropyl-5-nitrobenzonitrile, can be collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of 2-Isopropyl-5-nitrobenzonitrile

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-isopropyl-5-nitrobenzonitrile in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction:

-

Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).

-

Chemical Reduction: Alternatively, add a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

-

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up:

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure.

-

For Chemical Reduction: If using SnCl₂, carefully neutralize the acidic solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic and Analytical Data (Predicted)

Experimental spectroscopic data for this compound is scarce. However, based on the known spectral data of analogous compounds such as 2-aminobenzonitrile and other substituted benzonitriles, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.5 ppm). The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the nitrile group would be the most downfield.

-

Isopropyl Group: A septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃).

-

Amino Group: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbon bearing the nitrile group will be significantly downfield.

-

Nitrile Carbon: A characteristic signal for the -C≡N carbon, typically in the range of δ 115-125 ppm.

-

Isopropyl Carbons: Signals corresponding to the methine and methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C≡N Stretching: A sharp, medium-intensity band around 2220-2240 cm⁻¹.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations above and below 3000 cm⁻¹, respectively.

-

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Expect fragmentation patterns involving the loss of the isopropyl group and other characteristic fragments of the benzonitrile core.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminobenzonitrile scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. These compounds are known to interact with a variety of biological targets.

Role as a Synthetic Intermediate

This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems, particularly quinazolines and quinazolinones. The amino and nitrile groups can participate in cyclization reactions to form these fused ring systems, which are present in numerous approved drugs. The amino-quinazoline scaffold, for instance, is found in drugs with applications as antihypertensives, anti-inflammatories, and anticancer agents.

Caption: Potential of this compound as a precursor to bioactive molecules.

Potential as a Kinase Inhibitor Precursor

Many kinase inhibitors, a critical class of anticancer drugs, feature a quinazoline core. The synthesis of these inhibitors often starts from substituted 2-aminobenzonitriles. The isopropyl group at the 5-position of the title compound can provide desirable lipophilicity and steric bulk, which can influence the binding affinity and selectivity of the final drug molecule for its target kinase.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, information from related aminobenzonitrile compounds provides essential guidance for safe handling.

-

General Hazards: Aminobenzonitriles are generally considered harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical compound with significant untapped potential, particularly as a scaffold in the design and synthesis of novel therapeutic agents. While a comprehensive body of experimental data is yet to be established, this guide provides a solid foundation for researchers by outlining its key identifiers, a plausible synthetic strategy, predicted analytical characteristics, and a clear rationale for its application in medicinal chemistry. As the demand for novel small-molecule therapeutics continues to grow, the exploration of versatile building blocks like this compound will be crucial for advancing the frontiers of drug discovery.

References

Unlocking the Therapeutic Potential of 2-Amino-5-isopropylbenzonitrile: A Technical Guide for Drug Discovery

Foreword: The Untapped Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. 2-Amino-5-isopropylbenzonitrile, a seemingly simple aromatic compound, represents one such scaffold with significant, yet largely unexplored, potential. While direct studies on its biological activity are sparse, its structural motifs—an aminobenzonitrile core—are present in a wide array of biologically active molecules. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, illuminating the prospective biological activities of this compound and providing a strategic framework for its investigation. By leveraging structure-activity relationship data from related compounds, we will explore its potential as an antimicrobial, anticancer, and enzyme inhibitory agent, and lay out detailed methodologies to systematically evaluate these hypotheses.

Molecular Profile and Physicochemical Properties

This compound is an organic compound with the chemical formula C10H12N2.[1] Its structure features a benzene ring substituted with an amino group, a nitrile group, and an isopropyl group. These functional groups impart a unique electronic and steric environment that can influence its interactions with biological targets.[2]

| Property | Value | Source |

| Molecular Weight | 160.22 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-5-propan-2-ylbenzonitrile | PubChem[1] |

| CAS Number | 549488-76-8 | PubChem[1] |

| XLogP3 | 2.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The presence of both a hydrogen bond donor (amino group) and acceptors (amino and nitrile groups), coupled with a moderate lipophilicity (XLogP3 of 2.6), suggests that this molecule possesses favorable characteristics for drug-likeness, allowing for potential interactions with biological macromolecules and the ability to cross cellular membranes.

The Aminobenzonitrile Core: A Privileged Scaffold in Medicinal Chemistry

The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules.[3][4][5] The amino and nitrile functionalities serve as reactive handles for a variety of chemical transformations, enabling the construction of diverse compound libraries.

The nitrile group, in particular, is a key functional group in many natural products and synthetic drugs, serving various roles such as a bioisostere for carbonyl or carboxyl groups, an electron-withdrawing group to modulate reactivity, and a key component in improving pharmacokinetic profiles.

Caption: Versatility of the this compound scaffold.

Hypothesized Biological Activities and Investigative Protocols

Based on the prevalence of the aminobenzonitrile motif in various classes of therapeutic agents, we can hypothesize several potential biological activities for derivatives of this compound.

Antimicrobial Activity

Scientific Rationale: Numerous studies have demonstrated the antimicrobial properties of molecules containing amino and nitrile functionalities.[6][7][8][9] The rationale for this activity often lies in the ability of these compounds to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis. The lipophilic isopropyl group on the this compound scaffold could enhance its ability to penetrate bacterial cell walls.

Proposed Experimental Workflow:

Caption: Workflow for evaluating antimicrobial activity.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of this compound (or its derivatives) in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Scientific Rationale: The benzonitrile moiety is a key structural feature in several approved and investigational anticancer drugs.[10][11][12] For instance, derivatives of aminobenzonitrile have been explored as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10] The planar aromatic ring of this compound could facilitate intercalation with DNA, a mechanism of action for some cytotoxic agents.[11]

Proposed Experimental Workflow:

Caption: Workflow for evaluating anticancer activity.

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition

Scientific Rationale: The aminobenzonitrile scaffold has been successfully employed in the design of inhibitors for various enzymes, including kinases and dipeptidyl peptidase-4 (DPP-4).[10][13] The amino group can form critical hydrogen bonds with the enzyme's active site, while the nitrile group can act as a warhead or a key interacting moiety. The overall structure can be modified to achieve specificity for a particular enzyme target.

Proposed Experimental Workflow:

Caption: Workflow for evaluating enzyme inhibitory activity.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

-

Reagents and Buffers: Prepare a kinase reaction buffer containing ATP, a substrate peptide, and the kinase of interest.

-

Compound Preparation: Serially dilute this compound or its derivatives in the reaction buffer.

-

Kinase Reaction: Initiate the kinase reaction by adding the enzyme to the wells of a 384-well plate containing the compound and substrate. Incubate at room temperature for a specified time.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF, AlphaScreen).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Future Directions and Conclusion

This compound stands as a promising starting point for the development of novel therapeutics. The logical next steps involve the strategic derivatization of this scaffold to optimize its biological activity against specific targets. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic rings to explore a wider chemical space.

While this guide has outlined potential avenues for investigation, it is crucial to accompany these studies with comprehensive safety and toxicity profiling. Early assessment of properties such as cytotoxicity against normal cell lines and potential for off-target effects is essential for the successful translation of any lead compound.

References

- 1. This compound | C10H12N2 | CID 21093463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-2-isopropylbenzonitrile () for sale [vulcanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Amino Acid Block Copolymers with Broad Antimicrobial Activity and Barrier Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Buy 5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile | 1292729-34-0 [smolecule.com]

- 11. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents | MDPI [mdpi.com]

- 12. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

An In-depth Technical Guide to 2-Amino-5-isopropylbenzonitrile: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. 2-Amino-5-isopropylbenzonitrile (CAS: 549488-76-8) has emerged as a building block of significant interest. Its structure is deceptively simple, yet it embeds a unique combination of functional groups—a primary aromatic amine, a nitrile moiety, and an isopropyl substituent—that provide a powerful toolkit for molecular elaboration.[1]

The strategic value of this molecule lies in the orthogonal reactivity of these groups. The primary amine is a potent nucleophile and a key hydrogen bond donor, the nitrile group is an effective hydrogen bond acceptor and a versatile synthetic handle, and the isopropyl group provides lipophilicity and steric influence. This trifecta of features makes this compound a "privileged" scaffold, particularly in the synthesis of kinase inhibitors, a cornerstone of modern oncology.[2][3] This guide will illuminate the scientific rationale behind its utility and provide practical insights for its application.

Caption: Chemical structure and key functional groups of this compound.

Physicochemical Profile and Reactivity Analysis

A thorough understanding of a building block's properties is fundamental to its effective use. The physicochemical characteristics of this compound dictate its behavior in both reaction vessels and biological systems.

Physicochemical Data

The following table summarizes the key computed properties for this compound. The moderate lipophilicity (XLogP3 = 2.6) is a desirable feature, suggesting a good balance between aqueous solubility and membrane permeability, which are critical pharmacokinetic parameters.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂ | PubChem[4] |

| Molecular Weight | 160.22 g/mol | PubChem[4] |

| IUPAC Name | 2-amino-5-propan-2-ylbenzonitrile | PubChem[4] |

| CAS Number | 549488-76-8 | PubChem[4] |

| XLogP3 | 2.6 | PubChem[4] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | PubChem[4] |

| Hydrogen Bond Acceptors | 2 (the -NH₂ and -C≡N groups) | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Reactivity Deep Dive: The "Why" Behind the Synthesis

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed with high chemoselectivity.

-

The Primary Amino Group (-NH₂): As the most reactive site for many transformations, this nucleophilic primary amine is the linchpin for building complex heterocyclic systems.[5] It readily participates in acylation, sulfonation, and condensation reactions. In the context of drug design, its ability to act as a potent hydrogen bond donor is paramount, often forming critical interactions with the hinge region of protein kinases.[3]

-

The Nitrile Group (-C≡N): This electron-withdrawing group influences the reactivity of the aromatic ring and serves as a versatile synthetic precursor. It can be:

-

Reduced to a primary amine (-CH₂NH₂), introducing a flexible basic moiety.[6][7] This transformation is typically achieved with reagents like lithium aluminum hydride or through catalytic hydrogenation.

-

Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions, though conditions must be carefully controlled to avoid side reactions.

-

Retained in the final molecule, where it can act as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[8]

-

-

The Isopropyl Group (-CH(CH₃)₂): More than just a passive substituent, the isopropyl group exerts significant steric and electronic influence. It adds bulk and lipophilicity, which can enhance binding in hydrophobic pockets of a target protein and improve pharmacokinetic properties like oral absorption and metabolic stability. Its steric hindrance can also direct the regioselectivity of subsequent reactions on the aromatic ring.[1]

A Plausible Synthetic Route

While commercially available from various suppliers, understanding the synthesis of this compound provides insight into potential impurities and scale-up strategies. A common approach for structurally related anilines involves a nitration-reduction sequence.[9]

Caption: Plausible multi-step synthesis of this compound.

Detailed Experimental Protocol: A Representative Synthesis

This protocol outlines the reduction of a nitro precursor, a critical final step in a potential synthesis.

Objective: To synthesize this compound from 2-nitro-4-isopropylbenzonitrile.

Materials:

-

2-nitro-4-isopropylbenzonitrile (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃) or Sodium Hydroxide (NaOH) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-nitro-4-isopropylbenzonitrile (1.0 eq) in ethanol.

-

Rationale: Ethanol is a common solvent that facilitates the dissolution of the starting material and is compatible with the reaction conditions.

-

-

Reagent Addition: To this suspension, add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid. The addition should be done carefully, as the initial reaction can be exothermic.

-

Rationale: Tin(II) chloride is a classical and effective reducing agent for aromatic nitro groups in an acidic medium. The acid protonates the nitro group, facilitating reduction by the tin(II) ions.[10]

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Rationale: Heating accelerates the rate of reaction. TLC is a crucial in-process control to ensure the reaction goes to completion, preventing unnecessary energy consumption and side-product formation.

-

-

Workup - Neutralization: After completion, cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the acidic solution by the slow addition of a saturated NaHCO₃ or a concentrated NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

-

Rationale: Neutralization is critical to deprotonate the newly formed aniline, making it soluble in organic solvents for extraction. Slow addition and cooling are necessary to control the exothermic acid-base reaction.

-

-

Workup - Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Rationale: Ethyl acetate is an effective solvent for extracting the desired amine product from the aqueous phase. Multiple extractions ensure a high recovery yield.

-

-

Workup - Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Rationale: The brine wash removes residual water and inorganic salts. The drying agent removes trace water from the organic solvent. Evaporation of the solvent yields the crude product.

-

-

Final Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Application in Drug Discovery: A Kinase Inhibitor Case Study

The 2-aminobenzonitrile scaffold is a cornerstone in the design of small molecule kinase inhibitors.[11] Kinases are enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[12]

Rationale for Use in Kinase Inhibitors

The amino group of the scaffold typically forms one or two hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a highly conserved interaction that anchors the inhibitor. The rest of the molecule can then be elaborated to occupy adjacent hydrophobic and allosteric pockets, conferring potency and selectivity.[13]

Workflow: Synthesis of a Representative Pyrimidine-Based Inhibitor

This workflow illustrates how this compound can be used to construct a hypothetical, yet representative, kinase inhibitor.

Caption: Synthetic workflow for a hypothetical kinase inhibitor from the title compound.

Protocol: Synthesis of the 2,4-Diaminopyrimidine Core

Objective: To synthesize a substituted 2,4-diaminopyrimidine core, a common scaffold in kinase inhibitors, via cyclocondensation.

Procedure:

-

Amidine Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent like toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). Heat the mixture to 80-100 °C for 2-6 hours.

-

Rationale: DMF-DMA reacts with the primary amine to form a dimethylformimidamide intermediate. This activates the amine for the subsequent cyclization step.

-

-

Solvent Removal: After the reaction is complete (monitored by TLC), remove the solvent and excess DMF-DMA under reduced pressure to yield the crude intermediate.

-

Cyclocondensation: Dissolve the crude intermediate in a high-boiling polar solvent such as n-butanol. Add a substituted guanidine hydrochloride (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

-

Rationale: The guanidine will react with the activated amidine and the nitrile group in a cyclocondensation reaction to form the pyrimidine ring. The base is required to neutralize the HCl salt of the guanidine.[14]

-

-

Reaction Execution: Heat the mixture to reflux (110-120 °C) for 12-24 hours.

-

Rationale: High temperature is typically required to drive the cyclization to completion.

-

-

Workup and Purification: Cool the reaction mixture, remove the solvent in vacuo, and purify the residue using column chromatography to isolate the desired 2,4-diaminopyrimidine product. This core is then ready for further functionalization to complete the synthesis of the target inhibitor.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazards: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[15] Similar aminobenzonitrile compounds can be toxic if swallowed, in contact with skin, or if inhaled.[16][17]

-

Precautions:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[18] Keep away from strong oxidizing agents and strong acids.[18]

Conclusion and Future Perspectives

This compound is a potent and versatile building block in drug discovery. Its value is derived from a unique convergence of features: a nucleophilic amine for core construction, a versatile nitrile for further transformation or interaction, and a lipophilic isopropyl group for tuning pharmacokinetic properties. While its application is particularly prominent in the rational design of kinase inhibitors, its utility is by no means limited to this target class.

Future research will likely focus on expanding the repertoire of reactions that can be performed on this scaffold, developing more efficient and sustainable synthetic routes, and incorporating it into novel molecular designs for a broader range of biological targets, including GPCRs, ion channels, and proteases. As our understanding of structure-activity and structure-property relationships continues to evolve, the strategic deployment of well-designed building blocks like this compound will remain a cornerstone of successful drug discovery campaigns.

References

- 1. 5-Amino-2-isopropylbenzonitrile () for sale [vulcanchem.com]

- 2. Buy 5-Amino-2-(4-isopropylpiperazin-1-yl)benzonitrile | 1292729-34-0 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C10H12N2 | CID 21093463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Basic nitrogen (BaN): a ‘privileged element’ in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane [organic-chemistry.org]

- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Table 2, SAR of Scaffold 6 Benzonitrile Replacements (<100 μM highlighted) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Bivalent inhibitors of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. chemical-label.com [chemical-label.com]

- 17. 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | CID 80019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-amino-5-isopropylbenzonitrile

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-amino-5-isopropylbenzonitrile (CAS: 549488-76-8), a substituted aromatic nitrile of interest in synthetic chemistry and drug discovery.[1] While experimental spectra for this specific compound are not widely available in public databases, this document, grounded in first principles of spectroscopy and data from analogous structures, presents a detailed prediction and interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. It serves as an authoritative resource for researchers, offering detailed analytical protocols and the causal logic behind spectral interpretation, thereby facilitating the unambiguous identification and quality assessment of this molecule.

Introduction and Molecular Overview

This compound is an organic compound featuring a benzene ring substituted with an amino (-NH₂), a nitrile (-C≡N), and an isopropyl (-CH(CH₃)₂) group. The molecular formula is C₁₀H₁₂N₂ with a molecular weight of 160.22 g/mol .[1] The unique electronic environment created by the interplay of the electron-donating amino group and the electron-withdrawing nitrile group, combined with the steric and electronic influence of the isopropyl group, results in a distinct spectroscopic fingerprint. Accurate characterization using orthogonal analytical techniques is paramount for confirming its identity, purity, and structure in any research or development pipeline.

Below is the chemical structure with standardized numbering for NMR assignment purposes.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of symmetry in this compound, a full complement of signals is expected in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the isopropyl group protons, and the amino protons. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H-6 | ~7.2-7.3 | Doublet (d) | 1H | J ≈ 2.0 | Ortho to -CN (deshielding), meta to -NH₂ (shielding). Small coupling to H-4. |

| H-4 | ~7.0-7.1 | Doublet of doublets (dd) | 1H | J ≈ 8.0, 2.0 | Ortho to -NH₂ (shielding), meta to -CN and -isopropyl. Coupled to H-3 and H-6. |

| H-3 | ~6.7-6.8 | Doublet (d) | 1H | J ≈ 8.0 | Ortho to -NH₂ (strong shielding). Coupled to H-4. |

| -NH₂ | ~4.0-5.0 | Broad singlet (br s) | 2H | - | Exchangeable protons, signal is typically broad. Position is solvent dependent. |

| -CH (isopropyl) | ~2.8-3.0 | Septet (sept) | 1H | J ≈ 7.0 | Benzylic proton coupled to six equivalent methyl protons (n+1=7).[2] |

| -CH₃ (isopropyl) | ~1.2-1.3 | Doublet (d) | 6H | J ≈ 7.0 | Six equivalent methyl protons coupled to the single methine proton (n+1=2).[2] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C5 | ~148-150 | Aromatic C attached to isopropyl group, also influenced by para -NH₂. |

| C2 | ~146-148 | Aromatic C attached to the strongly electron-donating amino group. |

| C4 | ~132-134 | Aromatic CH, ortho to amino group.[3] |

| C6 | ~130-132 | Aromatic CH, ortho to nitrile group. |

| C3 | ~116-118 | Aromatic CH, ortho to amino group. |

| C≡N | ~118-120 | Nitrile carbon, characteristic chemical shift.[4] |

| C1 | ~100-105 | Aromatic C attached to nitrile, shielded by ortho amino group. |

| -CH (isopropyl) | ~33-35 | Aliphatic methine carbon. |

| -CH₃ (isopropyl) | ~23-25 | Aliphatic methyl carbons. |

Experimental Protocol: NMR Data Acquisition

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of this compound for ¹H NMR (25-50 mg for ¹³C NMR).

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8 to 16 scans to improve the signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The IR spectrum of this compound will be dominated by characteristic absorptions from the N-H, C≡N, C-H, and aromatic C=C bonds.

Table 3: Predicted Major IR Absorption Bands